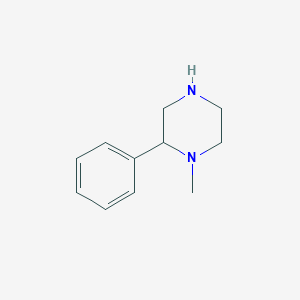
1-Methyl-2-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenylpiperazine is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest due to its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine . The process includes steps like reduction and deprotection to yield the final product. This method is advantageous due to its high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazines.
Aplicaciones Científicas De Investigación
1-Methyl-2-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an intestinal permeation enhancer.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-phenylpiperazine involves its interaction with molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This is achieved through its interaction with cellular membranes and modulation of transport proteins.
Comparación Con Compuestos Similares
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer.
1-Methyl-3-phenylpiperazine: Used as an intermediate in the synthesis of antidepressants.
1-(4-Methylphenyl)piperazine: Exhibits similar permeation enhancement properties with lower toxicity.
Uniqueness: 1-Methyl-2-phenylpiperazine stands out due to its specific structural features and the resulting unique chemical and biological properties. Its ability to undergo various chemical reactions and its applications in enhancing drug permeability make it a valuable compound in both research and industry.
Propiedades
Número CAS |
5271-28-3 |
|---|---|
Fórmula molecular |
C11H17ClN2 |
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
1-methyl-2-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3;1H |
Clave InChI |
VKGGPEQUAFQYCN-UHFFFAOYSA-N |
SMILES |
CN1CCNCC1C2=CC=CC=C2 |
SMILES canónico |
CN1CCNCC1C2=CC=CC=C2.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenoxy)methyl]benzoic Acid](/img/structure/B3022984.png)
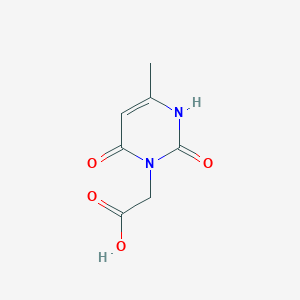

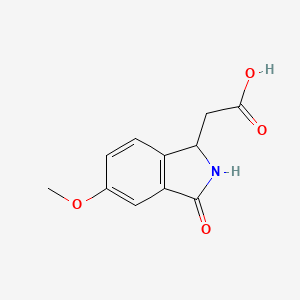
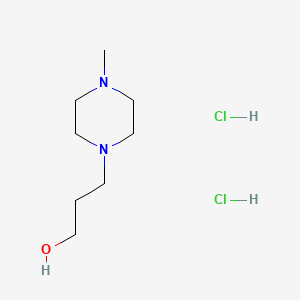

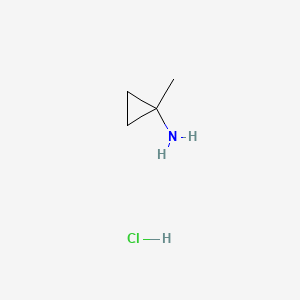
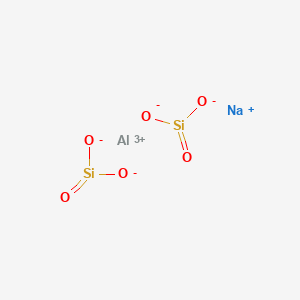



![8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B3023004.png)

